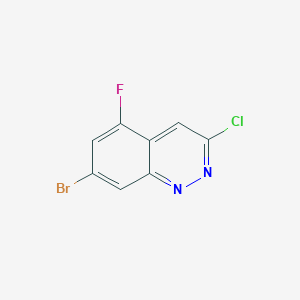

7-Bromo-3-chloro-5-fluorocinnoline

説明

特性

分子式 |

C8H3BrClFN2 |

|---|---|

分子量 |

261.48 g/mol |

IUPAC名 |

7-bromo-3-chloro-5-fluorocinnoline |

InChI |

InChI=1S/C8H3BrClFN2/c9-4-1-6(11)5-3-8(10)13-12-7(5)2-4/h1-3H |

InChIキー |

DQPVUDYSDFETSW-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=CC(=NN=C21)Cl)F)Br |

製品の起源 |

United States |

準備方法

Preparation Methods of 7-Bromo-3-chloro-5-fluorocinnoline

General Synthetic Strategy for Halogenated Cinnolines

The synthesis of halogen-substituted cinnolines typically proceeds through the construction of the cinnoline core followed by selective halogenation or by using halogenated precursors. Common approaches include:

- Cyclization of substituted hydrazines with halogenated aromatic ketones or aldehydes to form the cinnoline ring system.

- Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions to introduce halogen atoms.

- Use of halogenated anilines or benzaldehydes as starting materials to ensure regioselective substitution on the cinnoline scaffold.

Specific Routes Relevant to 7-Bromo-3-chloro-5-fluorocinnoline

Although direct literature detailing the exact preparation of 7-bromo-3-chloro-5-fluorocinnoline is limited, synthetic strategies for related multi-halogenated cinnoline derivatives provide a framework:

Starting Materials

- Halogenated anilines or benzaldehydes : For example, 3-chloro-4-fluoroaniline or 2-(benzyloxy)-4-chloro-3-fluorobenzaldehyde are used as precursors to introduce chlorine and fluorine substituents in the aromatic ring before cyclization.

- Bromo-substituted intermediates : Bromination can be introduced either by using bromo-substituted starting materials or by brominating the cinnoline core post-cyclization.

Stepwise Synthetic Approach

-

- Selective bromination at the 7-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Chlorination and fluorination are typically introduced via the starting materials or via halogen exchange reactions using reagents like phosphorus oxychloride (POCl3) for chlorination and Selectfluor or N-fluorobenzenesulfonimide for fluorination.

Data Table: Summary of Preparation Parameters for Halogenated Cinnoline Derivatives

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation | Halogenated aniline + halogenated aldehyde/ketone, acidic/basic catalyst | Formation of hydrazone intermediate | Control temperature for regioselectivity |

| 2 | Cyclization | Heating or catalyst (e.g., AlCl3, PCl5) | Closure of cinnoline ring | Intramolecular cyclization step |

| 3 | Bromination | N-Bromosuccinimide (NBS) or Br2, solvent (e.g., CCl4), controlled temp | Introduction of bromine at 7-position | Avoid over-bromination |

| 4 | Chlorination/Fluorination | POCl3 for chlorination; Selectfluor for fluorination | Introduction of Cl and F substituents | Often done on starting materials or intermediates |

| 5 | Purification | Recrystallization, chromatography | Isolation of pure product | Confirmed by melting point, NMR, IR |

化学反応の分析

Types of Reactions: 7-Bromo-3-chloro-5-fluorocinnoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

7-Bromo-3-chloro-5-fluorocinnoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

作用機序

The mechanism of action of 7-Bromo-3-chloro-5-fluorocinnoline involves its interaction with specific molecular targets. The halogen atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .

類似化合物との比較

Structural Analogs and Similarity Scores

The table below highlights structurally related compounds and their similarity to 7-Bromo-3-chloro-5-fluorocinnoline based on substitution patterns and core scaffolds:

Notes:

- Benzo-isoxazoles (e.g., 7-Bromo-5-chlorobenzo[d]isoxazole) share halogen substitution but differ in core structure, leading to distinct electronic profiles and reactivity. The oxygen-nitrogen core of isoxazoles may reduce aromatic stability compared to cinnoline’s dual nitrogen system .

- Quinoline derivatives (e.g., 7-Bromo-3-methoxyquinoline) exhibit a single nitrogen atom in their scaffold, which alters π-π stacking and hydrogen-bonding capabilities compared to cinnolines .

- Isoindolinones (e.g., 5-Bromo-7-fluoroisoindolin-1-one) incorporate a lactam ring, enhancing solubility but reducing electrophilic substitution reactivity relative to cinnolines .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~275.38 g/mol) is higher than 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (232.47 g/mol) due to additional halogens .

- Solubility: Fluorine at position 5 likely improves solubility in polar solvents compared to non-fluorinated analogs like 3-chloro-6-fluorobenzo[d]isoxazole .

- Stability: Aniline derivatives (e.g., 3-Bromo-5-chloro-2-fluoroaniline HCl) show higher hygroscopicity due to the hydrochloride salt, whereas cinnolines are more thermally stable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-bromo-3-chloro-5-fluorocinnoline, and how can intermediates be validated?

- Methodology : Start with halogenated benzene precursors (e.g., bromo/chloro/fluoro-substituted anilines or benzaldehydes) and employ cyclization reactions. For example, use Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid ) to introduce substituents. Validate intermediates via HPLC (>95% purity, as in ) and NMR (e.g., ¹H/¹³C for regiochemical confirmation). Monitor reaction progress using TLC with UV-active functional groups.

Q. How should researchers optimize purification for halogenated cinnoline derivatives?

- Methodology : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate halogenated byproducts. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity (>97%, as seen in ). Confirm purity via melting point analysis (e.g., mp 219–223°C for 4-bromo-2-fluorocinnamic acid ) and GC-MS for volatile impurities.

Q. What spectroscopic techniques are critical for characterizing 7-bromo-3-chloro-5-fluorocinnoline?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm fluorine substitution (chemical shifts ~-110 to -130 ppm for aryl-F) and ¹H NMR to identify coupling patterns (e.g., meta/para substitution).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., M+ at m/z 276.93 ).

- IR Spectroscopy : Identify C-F stretches (~1250 cm⁻¹) and C-Br stretches (~550 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of 7-bromo-3-chloro-5-fluorocinnoline?

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311+G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and halogen bonding interactions. Compare computed vibrational spectra (IR) with experimental data to validate accuracy. For correlation effects, apply the Colle-Salvetti formula to refine electron density approximations.

Q. What crystallographic strategies resolve structural ambiguities in halogenated cinnolines?

- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL . Analyze halogen (Br/Cl) anisotropic displacement parameters to confirm substitution sites. Use PLATON to check for twinning or disorder, especially in polyhalogenated systems.

Q. How can researchers reconcile discrepancies between experimental and computational data?

- Methodology :

- Thermochemical Accuracy : If DFT-predicted atomization energies deviate >3 kcal/mol from experimental values, recalibrate using exact-exchange functionals (e.g., Becke’s 1993 method ).

- Spectral Mismatches : For IR/NMR deviations, re-optimize geometry with solvent effects (PCM model) or include relativistic corrections for heavy halogens (Br/Cl).

- Statistical Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) to assess whether contradictions warrant further investigation or methodological revision.

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。